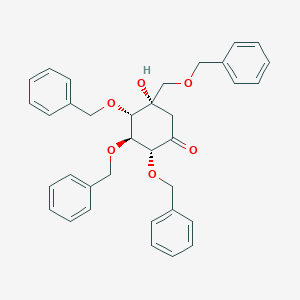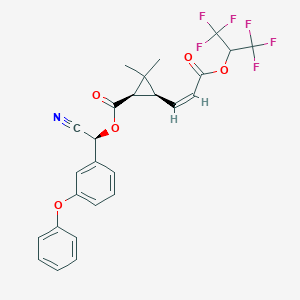
Acrinathrin
Vue d'ensemble
Description
Molecular Structure Analysis
Acrinathrin has a molecular formula of C26H21F6NO5 . It contains three chiral centres and one double bond, giving a total of 15 potential isomers .Physical And Chemical Properties Analysis
This compound has a low aqueous solubility and is semi-volatile . It is moderately persistent in soils but rapidly degrades in aqueous systems . It has a molecular weight of 541.44 .Applications De Recherche Scientifique
Insecticide et Acaricide
Acrinathrin est un nouvel ingrédient actif qui appartient à la famille des pyréthrinoïdes synthétiques et possède une forte activité insecticide contre une large gamme d'insectes nuisibles ainsi qu'une activité acaricide . Il a été développé pour une application sur diverses cultures, notamment les légumes, les fruits, le thé et les plantes ornementales .
Dissipation des résidus de pesticides
This compound est utilisé dans des études pour comprendre les schémas de dissipation des résidus de pesticides. Par exemple, une étude a été menée sur Aster scaber, où this compound a été appliqué et les schémas de dissipation des résidus ont été observés sur 10 jours . Cela permet de déterminer un intervalle de pré-récolte après l'application .
Établissement des limites maximales de résidus avant récolte (PHRL)
Les schémas de dissipation d'this compound sont utilisés pour établir les PHRL. Les PHRL sont importantes pour minimiser les dommages causés aux producteurs et aux consommateurs par les produits agricoles dont les résidus de pesticides dépassent les limites maximales de résidus (LMR) .
Lutte antiparasitaire en agriculture
This compound est utilisé pour éliminer l'acarien tétranyque du Kanzawa et la noctuelle du tabac, qui sont des ravageurs courants pendant la culture . Cela contribue à augmenter la productivité des cultures cultivées .
Études toxicologiques
This compound a fait l'objet de diverses études toxicologiques. Par exemple, des groupes de souris ont été nourris avec un régime alimentaire contenant différentes concentrations d'this compound pendant 78 semaines afin d'étudier son oncogenicité .
Études d'irritation
This compound a été utilisé dans des études d'irritation oculaire primaire sur des lapins. Les résultats de ces études permettent de comprendre les propriétés irritantes d'this compound .
Mécanisme D'action
Target of Action
Acrinathrin is a synthetic pyrethroid that primarily targets the sodium channels in the nervous system of insects . Sodium channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of nerve impulses .
Mode of Action
This compound acts as a sodium channel modulator . It prolongs the open phase of the sodium channels when a nerve cell is excited . This action disrupts the normal functioning of the nervous system, leading to paralysis and eventual death of the insect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism in nerve cells . By modulating the sodium channels, this compound disrupts the balance of sodium and potassium ions across the nerve cell membrane. This disruption affects the generation and propagation of action potentials, leading to the paralysis of the insect .
Pharmacokinetics
This compound has a low aqueous solubility and is semi-volatile . It is moderately persistent in soils but rapidly degrades in aqueous systems .
Result of Action
The result of this compound’s action is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and eventual death . At the molecular level, this compound’s action results in the prolonged opening of sodium channels, disrupting the balance of sodium and potassium ions across the nerve cell membrane .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is moderately persistent in soils but rapidly degrades in aqueous systems . This suggests that the presence of water can accelerate the degradation of this compound, potentially reducing its efficacy. Furthermore, this compound is semi-volatile , suggesting that it may be prone to volatilization, especially under high temperature conditions. Therefore, environmental factors such as moisture and temperature can significantly influence the action and stability of this compound.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Acrinathrin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nervous system of insects by binding to voltage-gated sodium channels, leading to prolonged channel opening and continuous nerve excitation . This interaction disrupts normal nerve function, resulting in paralysis and death of the insect. This compound also interacts with other proteins involved in detoxification processes, such as cytochrome P450 enzymes, which can metabolize and detoxify the compound .
Cellular Effects
This compound affects various types of cells and cellular processes. In insect nerve cells, it causes prolonged depolarization by keeping sodium channels open, leading to continuous nerve impulses and eventual paralysis . This disruption in nerve function can also affect cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, such as mammals, this compound can cause similar effects on nerve cells, although at much higher doses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to voltage-gated sodium channels in nerve cells. This binding prevents the channels from closing properly, leading to prolonged sodium influx and continuous nerve excitation . This compound also inhibits the activity of certain enzymes involved in detoxification processes, such as cytochrome P450 enzymes, which can lead to the accumulation of the compound and increased toxicity . Additionally, this compound can affect gene expression by altering the transcription of genes involved in nerve function and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is stable under heat and acidic conditions but unstable under diffused light and alkaline conditions . Over time, the compound can degrade, leading to a decrease in its insecticidal activity. Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including changes in nerve cell activity and detoxification processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively control insect pests without causing significant adverse effects on non-target organisms . At higher doses, this compound can cause toxic effects, including neurotoxicity, disruption of cellular metabolism, and potential damage to detoxification pathways . Threshold effects have been observed, where a certain dosage level is required to achieve effective pest control without causing harm to non-target organisms .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism and detoxification of this compound, converting it into less toxic metabolites . The compound can also affect metabolic flux and metabolite levels by altering the activity of enzymes involved in nerve function and detoxification processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and accumulation can affect its insecticidal activity and potential toxicity to non-target organisms .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to nerve cell membranes, where it exerts its insecticidal effects by binding to voltage-gated sodium channels . The compound’s activity and function can be affected by its localization within different cellular compartments .
Propriétés
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFSVIMMRPNPFK-WEQBUNFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C\C(=O)OC(C(F)(F)F)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F6NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041584 | |
| Record name | Acrinathrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101007-06-1 | |
| Record name | Acrinathrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101007-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrinathrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101007061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrinathrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACRINATHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUI1AZ37K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




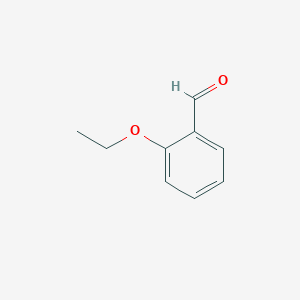


![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)
![(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B52194.png)
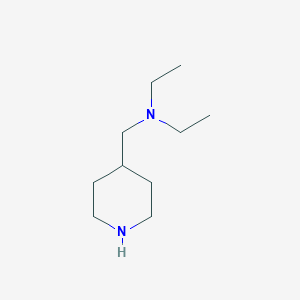
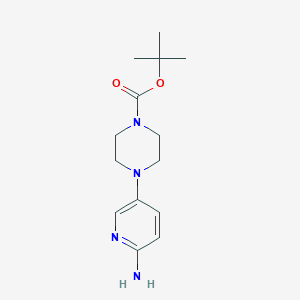
![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)
![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)



